![molecular formula C18H19ClN2O3 B5730683 (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETATE](/img/structure/B5730683.png)
(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETATE is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETATE typically involves multiple steps, starting with the preparation of the individual aromatic components. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired configuration (Z-isomer) is obtained.
-
Step 1: Preparation of 3-Methylphenylamine
Reagents: 3-Methylphenylamine, formaldehyde
Conditions: Acidic medium, controlled temperature
-
Step 2: Preparation of 4-Chloro-3,5-Dimethylphenol
Reagents: 4-Chloro-3,5-Dimethylphenol, acetic anhydride
Conditions: Basic medium, reflux
-
Step 3: Coupling Reaction
Reagents: 3-Methylphenylamine derivative, 4-Chloro-3,5-Dimethylphenol derivative
Conditions: Catalytic amount of acid, controlled temperature
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions
Substitution: Halogens, nucleophiles, Lewis acids
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated or alkylated derivatives
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: It can be incorporated into polymers or other materials to modify their properties, such as thermal stability or conductivity.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.
Cell Signaling: It can be used to study cell signaling pathways, particularly those involving aromatic compounds.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry
Agriculture: The compound may be used in the development of new pesticides or herbicides.
Manufacturing: It can be used in the synthesis of specialty chemicals or intermediates for various industrial processes.
作用機序
The mechanism by which (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETATE exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
類似化合物との比較
Similar Compounds
- (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETATE
- (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)PROPIONATE
- (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)BUTYRATE
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency, selectivity, or stability, making it a valuable compound for various applications.
特性
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11-5-4-6-14(7-11)18(20)21-24-16(22)10-23-15-8-12(2)17(19)13(3)9-15/h4-9H,10H2,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIUEYFCPQGJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC(=C(C(=C2)C)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC(=C(C(=C2)C)Cl)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
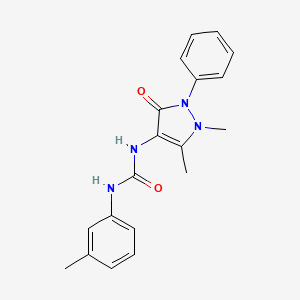
![N-(4-{7-[2-(DIMETHYLAMINO)ETHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL}PHENYL)-N,N-DIMETHYLAMINE](/img/structure/B5730606.png)
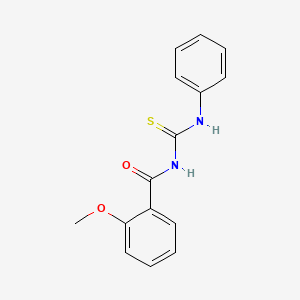
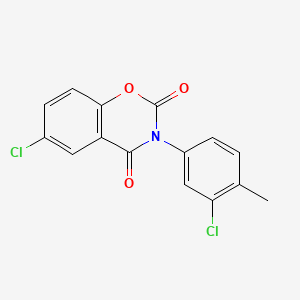
![(3-Fluorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone](/img/structure/B5730624.png)

![1-[2-(3-Chlorophenyl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B5730645.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5730652.png)
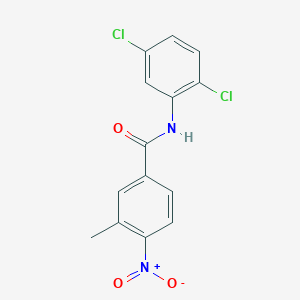
![N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5730668.png)

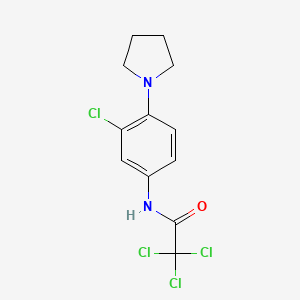
![(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B5730699.png)
